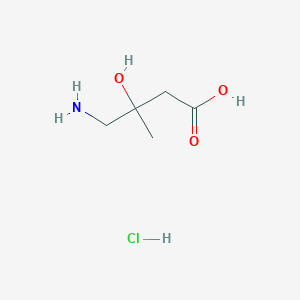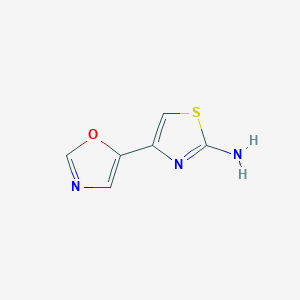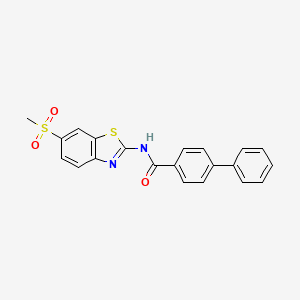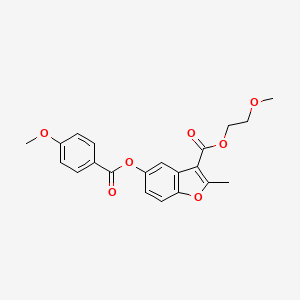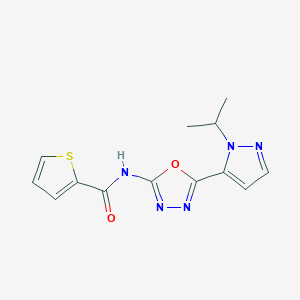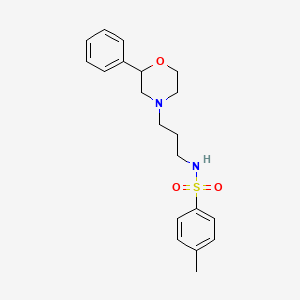
4-甲基-N-(3-(2-苯基吗啉)丙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that benzenesulfonamides are a significant class of heterocyclic compounds with massive relevance in medicinal as well as in synthetic organic chemistry2.
Synthesis Analysis
While there is no specific synthesis process available for “4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide”, benzenesulfonamide derivatives can be synthesized via various methods2. For instance, one method involves the ring opening of aziridines in the presence of magnetically retrievable graphene-based nanohybrids2.
Molecular Structure Analysis
The molecular structure of “4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide” is not readily available. However, similar compounds such as “N-(2-Hydroxy-propionyl)-4-methyl-benzenesulfonamide, N-methyl-” have a molecular weight of 257.3063.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide”. However, benzenesulfonamide derivatives are known to be involved in a wide range of chemical reactions45.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide” are not readily available. However, similar compounds such as “N-(2-Hydroxy-propionyl)-4-methyl-benzenesulfonamide, N-methyl-” are soluble in methanol3.科学研究应用
1. Laboratory Experiment: Synthesis and Characterization
- Summary of Application : This compound was synthesized and characterized in a laboratory experiment conducted at the School of Basic Science, DGIST, Daegu, Korea . The experiment was designed to provide knowledge of spectroscopy and catalytic reactions and to introduce current research topics in organic chemistry for second-year undergraduate students .
- Methods of Application : The experiment involved a three-component coupling reaction of phenylacetylene, p-toluenesulfonyl azide, and water through copper catalysis . The reaction was performed with 4 mol% CuCl in water as the sole solvent and was completed in 1.5 h . A practical purification method and recrystallization of the crude reaction mixture resulted in the rapid isolation of the desired product with yields of 4265% .
- Results or Outcomes : Students characterized 4-methyl-N-(phenylacetyl)benzenesulfonamide by using melting-point determination, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy . This experimental procedure and spectroscopic data analysis served as a platform for students to apply classroom knowledge in practical state-of-the-art research .
2. Chemical Properties
- Summary of Application : The compound “4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide” is listed in the NIST Chemistry WebBook, which provides thermochemical, thermophysical, and ion energetics data .
- Results or Outcomes : The molecular weight of the compound is 171.217 . The IUPAC Standard InChI and InChIKey are also provided .
安全和危害
The safety and hazards associated with “4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide” are not readily available. However, benzenesulfonamides are generally considered to be safe for use in various applications6.
未来方向
The future directions for “4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide” are not readily available. However, benzenesulfonamides and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities2.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For a more detailed analysis, it is recommended to consult a specialist or conduct further research.
属性
IUPAC Name |
4-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-17-8-10-19(11-9-17)26(23,24)21-12-5-13-22-14-15-25-20(16-22)18-6-3-2-4-7-18/h2-4,6-11,20-21H,5,12-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUJYXNOHUXGMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

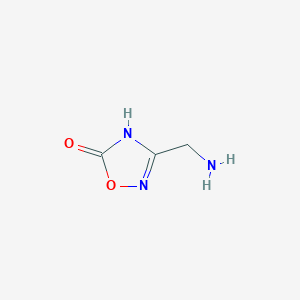
![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2365758.png)
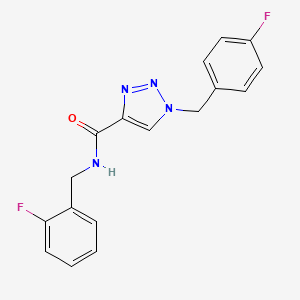
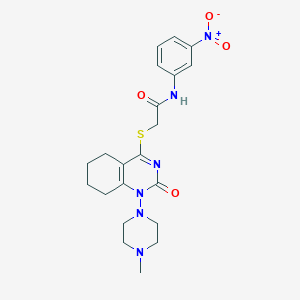
![2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride](/img/structure/B2365764.png)
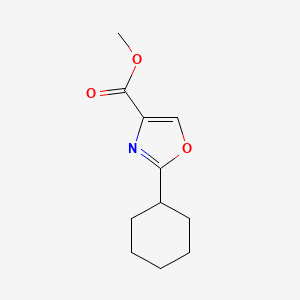
![5-tert-butyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2365766.png)
![4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2365769.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2365770.png)
